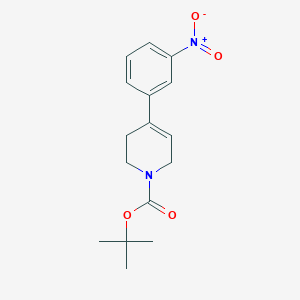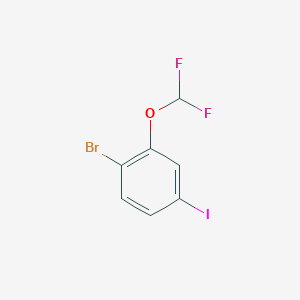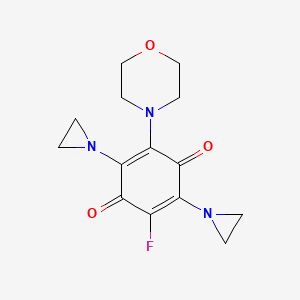
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is a complex organic compound with a unique structure that includes aziridine, fluorine, and morpholine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadiene-1,4-dione core: This can be achieved through the oxidation of cyclohexadiene derivatives.
Introduction of aziridine groups: Aziridination reactions are employed to introduce aziridine groups at the 2 and 5 positions.
Morpholine substitution: The morpholine group is introduced at the 6 position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: The aziridine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and aziridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- involves its interaction with various molecular targets and pathways. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine group can modulate its solubility and pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione,2,5-bis(dimethylamino)-
- 2,5-Cyclohexadiene-1,4-dione,2,5-di-1-piperidinyl-
- 2,6-Di-tert-butyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is unique due to the presence of both aziridine and morpholine groups, as well as the fluorine atom. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
59886-45-2 |
|---|---|
分子式 |
C14H16FN3O3 |
分子量 |
293.29 g/mol |
IUPAC 名称 |
2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2 |
InChI 键 |
ZLYFLISWTUFTOE-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
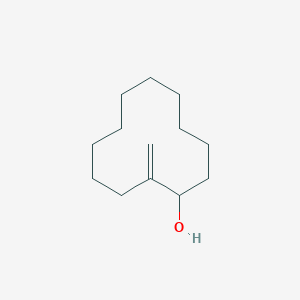
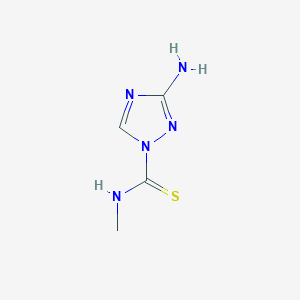
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
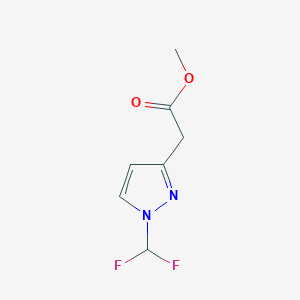
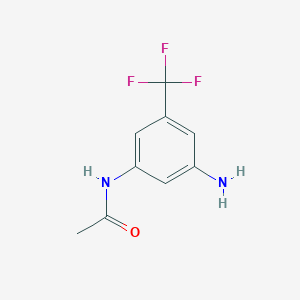
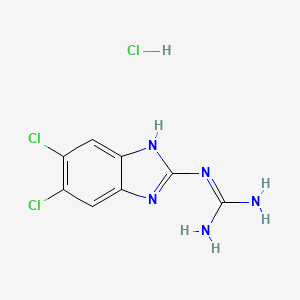
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
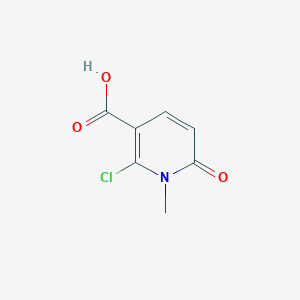
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
